molecular formula C14H8ClF4NO B1666176 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 2802-85-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide

Cat. No.: B1666176
CAS No.: 2802-85-9
M. Wt: 317.66 g/mol
InChI Key: IQQNCZDWYREVSB-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and a fluorine atom at the 2-position. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)aniline and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous processes. The use of automated reactors and advanced purification methods ensures consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace these atoms under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: Depending on the oxidizing agent and conditions, products may include carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols.

    Substitution Products: Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

  • Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-3-fluoro-
  • Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro-
  • Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-5-fluoro-

Comparison:

  • Structural Differences: The position of the fluorine atom varies among these compounds, leading to differences in their chemical and physical properties.
  • Chemical Reactivity: The reactivity of these compounds may differ based on the position of the fluorine atom, affecting their behavior in chemical reactions.
  • Applications: While all these compounds may have similar applications, their specific uses and effectiveness can vary depending on their structural differences.

This detailed article provides a comprehensive overview of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2802-85-9

Molecular Formula

C14H8ClF4NO

Molecular Weight

317.66 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C14H8ClF4NO/c15-10-6-5-8(14(17,18)19)7-12(10)20-13(21)9-3-1-2-4-11(9)16/h1-7H,(H,20,21)

InChI Key

IQQNCZDWYREVSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F

Appearance

Solid powder

2802-85-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide
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